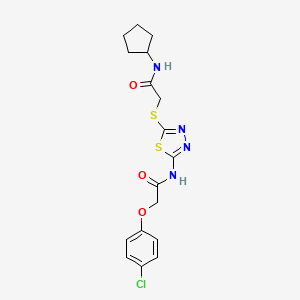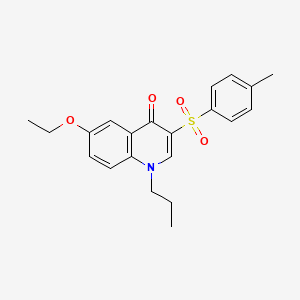![molecular formula C19H11ClF3IN2O2 B2701551 N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-iodobenzenecarboxamide CAS No. 343373-53-5](/img/structure/B2701551.png)
N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-iodobenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-iodobenzenecarboxamide” is a complex organic molecule. It contains several functional groups including a carboxamide group (-CONH2), an iodobenzene group, and a trifluoromethyl group (-CF3) attached to a pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the coupling of the iodobenzene and carboxamide groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the electronegative fluorine atoms in the trifluoromethyl group and the iodine atom in the iodobenzene group could significantly influence the electronic distribution and thus the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For instance, the carboxamide group could participate in condensation reactions, while the iodobenzene group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase its lipophilicity, influencing its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-iodobenzenecarboxamide, identified in research as part of novel chemical structures like flubendiamide, showcases exceptional insecticidal activity, especially against lepidopterous pests, including strains resistant to existing insecticides. Its unique chemical composition, featuring a heptafluoroisopropyl group, a sulfonylalkyl group, and an iodine atom, contributes to its potent efficacy and safety for non-target organisms, positioning it as a promising agent for integrated pest and resistance management programs (Tohnishi et al., 2005).
Synthesis Methodologies
Research into the synthesis of alkynyl imines from N-vinyl and N-aryl amides, including compounds with structures related to this compound, highlights innovative single-step synthesis techniques. These methodologies facilitate the creation of complex molecules, contributing to advancements in synthetic chemistry and potentially broadening the application spectrum of such compounds (Movassaghi & Hill, 2008).
Material Science Applications
The synthesis and characterization of aromatic polyamides and polyimides based on derivatives of this compound reveal significant contributions to material sciences. These materials, derived from complex amides and imides, exhibit outstanding thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. Such characteristics are crucial for the development of advanced materials for various industrial applications, including electronics and coatings (Yang & Lin, 1994).
Antipathogenic Properties
Explorations into the antipathogenic properties of thiourea derivatives structurally related to this compound indicate promising antibacterial and antibiofilm activities. These derivatives demonstrate significant effects against challenging pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential for the development of new antimicrobial agents with specific efficacy against biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis, reactivity, and potential applications. For instance, if it showed promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, characterizing its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
Eigenschaften
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3IN2O2/c20-16-9-12(19(21,22)23)10-25-18(16)28-15-7-5-14(6-8-15)26-17(27)11-1-3-13(24)4-2-11/h1-10H,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLUMMSTWIBQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-3-[[hydroxy(methyl)amino]methylidene]-1H-indol-2-one](/img/structure/B2701469.png)
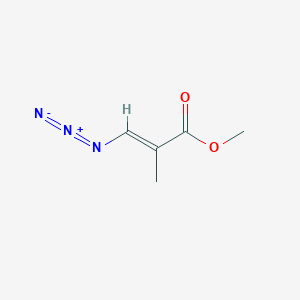
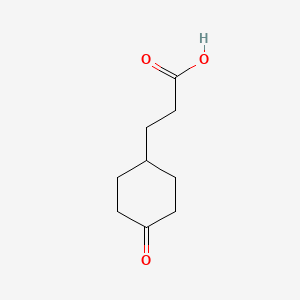
![2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2701475.png)

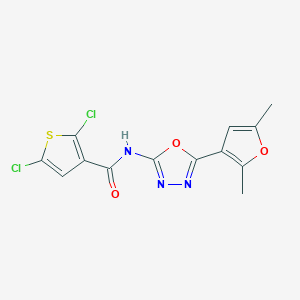
![6-Cyclopentyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701481.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2701485.png)
![2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2701486.png)
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2701487.png)
